5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a naphthalen-1-yl group at position 2 and a (3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl group at position 4. The 1,2,4-oxadiazole moiety is a nitrogen-rich heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry . The naphthalen-1-yl group contributes to hydrophobic interactions, a common feature in kinase inhibitors and receptor antagonists.
Properties
IUPAC Name |
5-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16BrN5O2/c26-20-11-4-3-9-19(20)24-27-23(33-29-24)15-30-12-13-31-22(25(30)32)14-21(28-31)18-10-5-7-16-6-1-2-8-17(16)18/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPYDEYAJCCMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC=CC=C6Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel chemical entity that combines various pharmacophores known for their biological activities. The integration of the 1,2,4-oxadiazole and pyrazolo[1,5-a]pyrazin structures suggests potential therapeutic applications in areas such as oncology and inflammation.
Chemical Structure
The compound features a complex structure that can be broken down into several key components:
- Oxadiazole moiety : Known for its diverse biological activities including anticancer and antibacterial effects.
- Pyrazolo[1,5-a]pyrazin core : Associated with various pharmacological properties including anti-inflammatory and analgesic activities.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyrazole derivatives exhibit a wide range of biological activities. The specific compound under review is anticipated to demonstrate similar properties based on its structural characteristics.
Anticancer Activity
- Mechanism of Action : The oxadiazole ring has been linked to the inhibition of key enzymes involved in cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in cancer cells through various pathways.
- In Vitro Studies : Preliminary data suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a related oxadiazole derivative showed an IC50 value of approximately 92.4 µM against multiple cancer types including colon and lung cancers .
Antimicrobial Properties
Oxadiazoles are also known for their antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against both bacterial and fungal strains. The presence of the bromophenyl group may enhance these properties by increasing lipophilicity and facilitating membrane penetration.
Case Studies
Several studies have explored the biological activities of oxadiazole derivatives:
- Anticancer Efficacy : A study on oxadiazole derivatives indicated a broad spectrum of activity against various cancer cell lines, highlighting the potential for this compound to be developed as an anticancer agent .
- Antimicrobial Testing : Research on related compounds has shown promising results in inhibiting the growth of pathogenic bacteria and fungi, suggesting that the compound may possess similar antimicrobial properties .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural features:
- Oxadiazole Ring : Contributes to anticancer and antimicrobial properties.
- Bromophenyl Substituent : Enhances bioactivity through increased interaction with biological targets.
- Naphthalene Group : Known for its role in enhancing lipophilicity and potential interactions with cellular membranes.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, focusing on substituent variations, bioactivity, and synthesis strategies:
Key Observations:
Substituent Position Effects: The ortho vs. meta bromine position on the phenyl ring (as seen in ) alters steric hindrance and electronic effects, which could modulate target selectivity.
Heterocyclic Core Variations :
- Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (e.g., target compound) are structurally distinct from pyrazolo[3,4-d]pyrimidines (e.g., ) but share nitrogen-rich cores suitable for kinase inhibition.
Bioactivity Trends: Compounds with naphthalenyl groups (e.g., target compound, ) exhibit enhanced hydrophobic interactions, critical for binding to aromatic-rich enzyme pockets. Oxadiazole-containing derivatives (e.g., ) show improved metabolic stability compared to non-heterocyclic analogs.
Synthesis Strategies :
- Multi-component reactions (e.g., ) and microwave-assisted methods (e.g., ) are common for constructing complex heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
